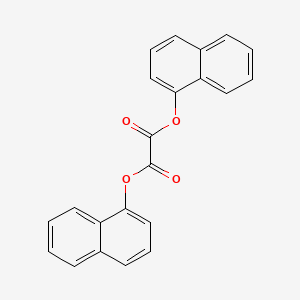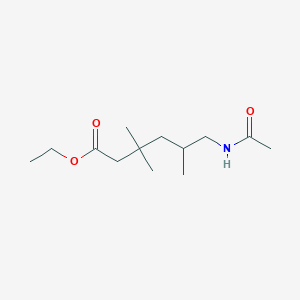
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol is an organic compound with a complex structure that includes a phenylsulfanyl group attached to an octenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the addition of a phenylsulfanyl group to a pre-formed octenol structure. This can be achieved through a series of reactions including:
Hydroboration-Oxidation: This step involves the addition of borane to an alkene, followed by oxidation to form the alcohol.
Thioether Formation: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the octenol backbone can be reduced to form a saturated alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-one.
Reduction: Formation of 3,7-Dimethyl-8-(phenylsulfanyl)octan-1-ol.
Substitution: Formation of various substituted octenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citronellol: A similar compound with a simpler structure, lacking the phenylsulfanyl group.
Linalool: Another related compound with a similar backbone but different functional groups.
Uniqueness
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications where these properties are advantageous.
Propriétés
| 90165-61-0 | |
Formule moléculaire |
C16H24OS |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
3,7-dimethyl-8-phenylsulfanyloct-6-en-1-ol |
InChI |
InChI=1S/C16H24OS/c1-14(11-12-17)7-6-8-15(2)13-18-16-9-4-3-5-10-16/h3-5,8-10,14,17H,6-7,11-13H2,1-2H3 |
Clé InChI |
JTMCYABCKNZDTI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)CSC1=CC=CC=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






